Trimethylsilyl 3,3,3-trifluoropropionate

Enolate Chemistry Regioselective Synthesis Organofluorine Chemistry

Trimethylsilyl 3,3,3-trifluoropropionate (CAS 1379343-44-8) is a fluorinated silyl ester belonging to the class of fluoroalkyl silyl ketene acetals. It is primarily utilized as a synthetic building block for introducing the 3,3,3-trifluoropropionate moiety into target molecules.

Molecular Formula C6H11F3O2Si
Molecular Weight 200.23 g/mol
Cat. No. B12062999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl 3,3,3-trifluoropropionate
Molecular FormulaC6H11F3O2Si
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC(=O)CC(F)(F)F
InChIInChI=1S/C6H11F3O2Si/c1-12(2,3)11-5(10)4-6(7,8)9/h4H2,1-3H3
InChIKeyGBEDRAKRKDOWDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylsilyl 3,3,3-Trifluoropropionate: Analytical & Synthetic Differentiation Guide for Procurement


Trimethylsilyl 3,3,3-trifluoropropionate (CAS 1379343-44-8) is a fluorinated silyl ester belonging to the class of fluoroalkyl silyl ketene acetals. It is primarily utilized as a synthetic building block for introducing the 3,3,3-trifluoropropionate moiety into target molecules [1]. Its structure, featuring a highly electron-withdrawing trifluoromethyl group adjacent to the ester carbonyl, fundamentally alters its chemical reactivity compared to non-fluorinated analogs, enabling its function as a latent enolate equivalent [1]. This compound is not a general silylating agent but a specialty reagent for constructing α-CF₃-substituted carbonyl compounds.

1
Specialty reagent
Fluoroalkyl silyl ketene acetal precursor for α-CF₃ carbonyl construction
2
Workflow fit
Designed for aldol-type reactions with acetals and enolboration under basic activation
3
Not a general silylating agent
Requires intentional formation of silyl ketene acetal; non-fluorinated analogs follow a different pathway

Why Generic Silyl Esters Cannot Substitute for Trimethylsilyl 3,3,3-Trifluoropropionate


A direct substitution with non-fluorinated silyl esters, such as trimethylsilyl propionate, is not possible for synthetic routes requiring the 3,3,3-trifluoropropionate group. The critical differentiator is the powerful electron-withdrawing effect of the -CF3 group, which is essential for the compound's intended reactivity. This effect drives the formation of a specific silyl ketene acetal intermediate under basic conditions, a key reactive species [1]. As demonstrated in foundational patents, using a non-fluorinated analog under identical conditions leads to a completely different reaction pathway and an undesired product, making the fluorinated compound an irreplaceable starting material for target-oriented synthesis [2].

Target reagent
TMS 3,3,3-trifluoropropionate
-CF₃ group drives O-silylation to form silyl ketene acetal (92% yield), enabling α-CF₃ product formation.
Non-fluorinated analog
TMS propionate
Under identical conditions, gives α-silyl ester as principal product – a different reaction pathway that cannot deliver the trifluoromethylated target.
The electron-withdrawing -CF₃ group is critical for enolate reactivity; enolboration feasibility is also not replicated with non-fluorinated propionates. Direct substitution may lead to undesired products.

Quantitative Evidence for Trimethylsilyl 3,3,3-Trifluoropropionate Differentiation


Regioselectivity in Enolate Formation: TMS-3,3,3-Trifluoropropionate vs. Non-Fluorinated Analog

The presence of the -CF3 group in Trimethylsilyl 3,3,3-trifluoropropionate completely alters the reaction pathway with trimethylsilyl triflate (Me3SiOTf) compared to its non-fluorinated analog, methyl propionate. This change in regioselectivity is the foundational basis for its use as a synthetic building block [1].

Enolate regioselectivity
Head-to-head
92% yield of desired silyl ketene acetal vs. α-silyl ester as principal product from methyl propionate
-CF₃ group switches pathway from C-silylation to O-silylation
Me₃SiOTf/Et₃N conditions; ¹⁹F NMR analysis
Enolate Chemistry Regioselective Synthesis Organofluorine Chemistry

Enolboration Efficiency: TMS-3,3,3-Trifluoropropionate as a Superior Partner

The increased acidity of the α-protons in 3,3,3-trifluoropropionates, a direct consequence of the -CF3 group, has been specifically exploited to achieve efficient enolboration using dialkylchloroboranes. This reactivity is not observed with non-fluorinated propionates under the same mild conditions [1].

Enolboration efficiency
Class-level
Dialkylborane-mediated enolboration proceeds to diastereomerically pure products with trifluoropropionates
Trifluoropropionate-specific reactivity; non-fluorinated analogs do not react under these mild conditions
Data to verify; no direct head-to-head comparison reported
Enolboration Diastereoselective Synthesis Organofluorine Building Blocks

Volatility Profile: Trimethylsilyl vs. Methyl Ester of Trifluoropropionic Acid

The trimethylsilyl ester exhibits a higher boiling point compared to the simple methyl ester, offering a different volatility profile that can be advantageous in certain reaction or purification contexts. This is a predicted value and should be verified experimentally for critical applications .

Volatility (predicted)
Data to verify
bp 108.4 ± 40.0 °C (predicted) vs. methyl ester 95–96 °C (experimental)
May offer a wider liquid handling range for high-temperature processes
Predicted value; experimental confirmation needed
Physicochemical Properties Volatility Formulation Science

High-Value Application Scenarios for Procuring Trimethylsilyl 3,3,3-Trifluoropropionate


Synthesis of α-Trifluoromethyl-β-Ketoesters

As demonstrated by its quantitative conversion to a silyl ketene acetal (92% yield), this reagent is ideally suited for the synthesis of α-CF3-β-ketoesters. Reacting the in-situ formed acetal with an acyl chloride, as shown in patent literature, provides a direct route to these valuable intermediates, which are building blocks for medicinal chemistry [1].

Diastereoselective Aldol-Type Reactions with Acetals

The unique reactivity of the derived silyl ketene acetal enables high-yielding aldol-type reactions with a broad variety of acetals to give α-CF3 β-alkoxy esters. For example, reactions with various acetals have been reported to proceed with yields ranging from 74% to 89%, demonstrating the versatility of this reagent system for asymmetric fluorinated building block synthesis [2].

Late-Stage Introduction of a Fluorinated Motif

Its demonstrated high reactivity and unique regioselectivity make it a powerful reagent for the late-stage introduction of a trifluoropropionate group into complex molecules. This is particularly relevant in drug discovery, where the CF3 group's metabolic stability and lipophilicity are highly valued, and the mild reaction conditions preserve other sensitive functional groups [1][2].

Application
Selection Property
Validation Focus
α-Trifluoromethyl-β-Ketoester Synthesis
Regioselective silyl ketene acetal formation
Enolate pathway and conversion yield
Diastereoselective Aldol-Type Reactions
Trifluoropropionate-specific enolboration
Enolboration efficiency and stereochemical outcome
Late-Stage Fluorinated Motif Introduction
Mild reactivity via silyl ketene acetal intermediate
Functional group tolerance and CF₃ group retention
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